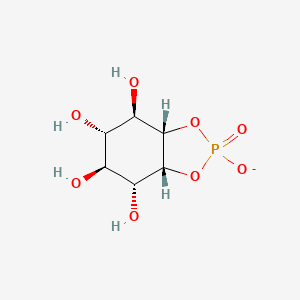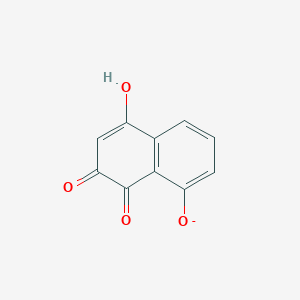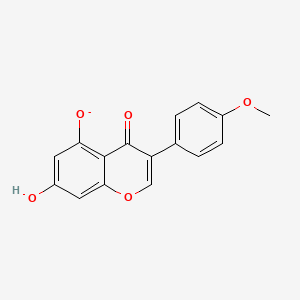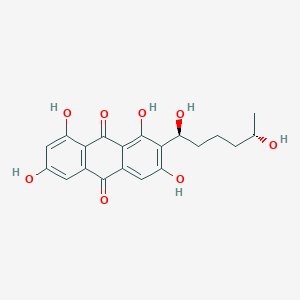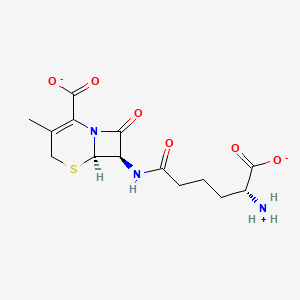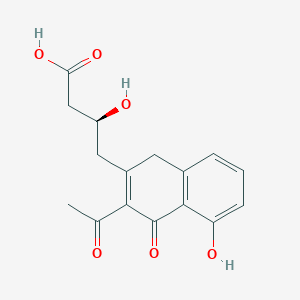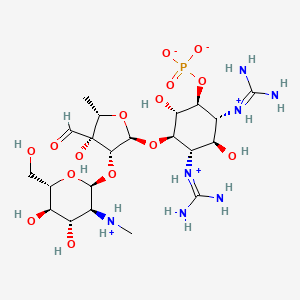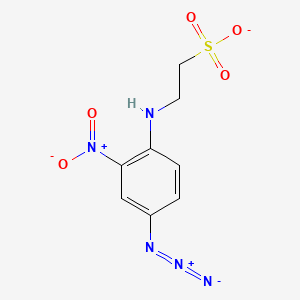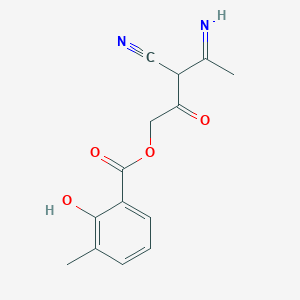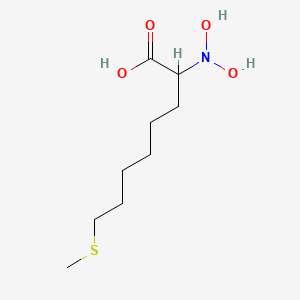
N,N-dihydroxytetrahomomethionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dihydroxytetrahomomethionine is an N,N-dihydroxy-alpha-amino acid having a 7-thiaoctyl substituent at the 2-position. It derives from a tetrahomomethionine. It is a conjugate acid of a N,N-dihydroxytetrahomomethioninate.
Aplicaciones Científicas De Investigación
Methionine Metabolism in Mammals
Methionine metabolism in mammals involves the remethylation of homocysteine, with enzymes such as betaine-homocysteine methyltransferase and N5-methyltetrahydrofolate-homocysteine methyltransferase playing a significant role. This process is critical in regulating methionine levels in mammals, as observed in rat tissue studies (Finkelstein, Kyle, & Harris, 1971).
Methylation of Biogenic Amines
Methyltetrahydrofolic acid mediates N- and O-methylation of biogenic amines, which is a significant reaction in both mammalian and avian tissues. This mechanism suggests an alternative methyl donor, potentially more efficient than S-adenosylmethionine (Banerjee & Snyder, 1973).
Sulfur-Containing Amino Acids Overview
Sulfur-containing amino acids like methionine and cysteine are crucial in various biological functions. Methionine, specifically, is pivotal in initiating the synthesis of eukaryotic proteins. Its metabolism begins with activation to S-adenosylmethionine, highlighting its versatility in cellular biochemistry (Brosnan & Brosnan, 2006).
Role in Methionine Metabolism Regulation
The regulation of methionine metabolism involves complex interactions between various enzymes and pathways, as observed in the effects of nitrous oxide and dietary methionine on enzyme activities related to methionine regulation (Frontiera, Stabler, Kolhouse, & Allen, 1994).
Impact on Human Health
The dysregulation of methionine metabolism, particularly in remethylation disorders, can lead to severe health consequences. Early detection and treatment, as observed in newborn screening studies, can significantly improve outcomes in conditions like homocysteine remethylation disorders (Wong et al., 2015).
Enzymatic Activities in Brain Metabolism
Enzymatic activities involving methionine and homocysteine remethylation are essential in brain metabolism. The specific activities of these enzymes vary across different tissues and developmental stages in Rhesus monkeys, indicating their significance in neurodevelopment (Sturman, Gaull, & Niemann, 1976).
Propiedades
Fórmula molecular |
C9H19NO4S |
|---|---|
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
2-(dihydroxyamino)-8-methylsulfanyloctanoic acid |
InChI |
InChI=1S/C9H19NO4S/c1-15-7-5-3-2-4-6-8(9(11)12)10(13)14/h8,13-14H,2-7H2,1H3,(H,11,12) |
Clave InChI |
BMIHHOYYQXWVEG-UHFFFAOYSA-N |
SMILES canónico |
CSCCCCCCC(C(=O)O)N(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


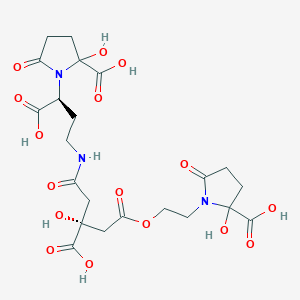
![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1264254.png)
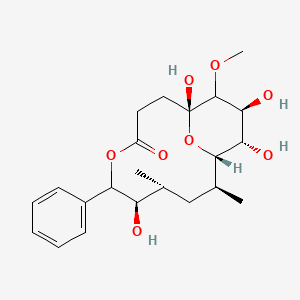
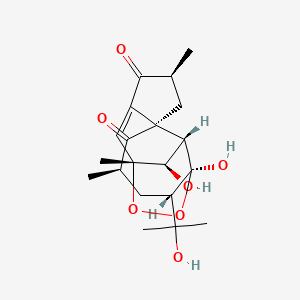
![2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264259.png)
